- A process for the preparation of venlafaxine, India, , ,

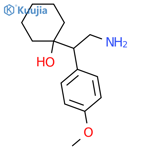

Cas no 93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)

![1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl structure](https://it.kuujia.com/scimg/cas/93413-77-5x500.png)

93413-77-5 structure

Nome del prodotto:1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]Cyclohexanol

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)

- 1-2-Amino-1-(4-methoxyphenyl)ethylcyclohexanol

- D,L-N,N-Didesmethyl Venlafaxine

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride

- 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol

- 2-(4-Methoxyphenyl)-2-(1-hydroxycyclohexyl)-ethylamine

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)

- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)

- 2-(1-Hydroxy-1-cyclohexyl)-2-(4-methoxyphenyl)ethylamine

- Dinorvenlafaxine

- N,N-Didesmethylvenlafaxine

- 3235EO37UJ

- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-

- 1-(2-Amino-1-(4-methoxyphenyl)-ethyl)cyclohexanol hydrochloride

- Didesmethyl Venlafaxine, N,N-

- 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol

- N,N-Didesvenlafaxine

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-[USP]

- (Discontinued) see M745032

- AKOS015994493

- 1-[2-amino-1-(p-methoxyphenyl)ethyl] cyclohexanol

- 2-Amino-1-(4-methoxyphenyl)ethyl] cyclohexanol acetate

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-(USP IMPURITY)

- 1-(2-Amino-1-(p-methoxyphenyl)ethyl)cyclohexanol

- VENLAFAXINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)

- Venlafaxine hydrochloride impurity C

- 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol

- Venlafaxine-N,N-didesmethyl

- 1-(2-Amino-1-(4-methoxy phenyl)ethyl)cyclohexanol

- NS00000348

- N,N-Didesmethylvenlafaxine, (+/-)-

- SCHEMBL637250

- MFCD07367622

- CS-0357626

- N,N-Didesmethyl Venlafaxine

- DTXSID50891440

- BDBM50010888

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol

- Venlafaxine hydrochloride impurity C [EP]

- 1-[2-Amino-1-(4-methoxy phenyl)ethyl]cyclohexanol

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-(USP)

- A11704

- 1-[2-amino-1-(4-methoxyphenyl)ethyl] cyclohexanol

- 1246817-14-0

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol hydrochloride

- CHEMBL98158

- 1-[2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-[USP IMPURITY]

- 93413-77-5

- CHEBI:83446

- DISCONTINUED. Please see A611968

- 1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol (HCl)

- 1-(2-(Amino)-1-(4-methoxyphenyl)ethyl)cyclohexanol Hydrochloride

- Cyclohexanol, 1-(2-amino-1-(4-methoxyphenyl)ethyl)-

- 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol

- Q27156830

- UNII-3235EO37UJ

- VENLAFAXINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine- [USP]

- rac cis-Moxifloxacin-d4 Acyl Sulfate

- SS-3413

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE- [USP IMPURITY]

- Venlafaxine EP Impurity C

- 1-[2-(Amino)-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride

- 1-(2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol

-

- MDL: MFCD06658143

- Inchi: 1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3

- Chiave InChI: SUQHIQRIIBKNOR-UHFFFAOYSA-N

- Sorrisi: OC1(CCCCC1)C(CN)C1C=CC(OC)=CC=1

Proprietà calcolate

- Massa esatta: 249.17300

- Massa monoisotopica: 249.172878976g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 18

- Conta legami ruotabili: 4

- Complessità: 243

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 55.5Ų

- XLogP3: 2.5

Proprietà sperimentali

- Colore/forma: Grasso giallastro

- Punto di ebollizione: 394.6°Cat760mmHg

- Punto di infiammabilità: 192.5°C

- PSA: 55.48000

- LogP: 3.13300

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | SS-3413-20MG |

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | >90% | 20mg |

£76.00 | 2023-04-20 | |

| Axon Medchem | 1726-25 mg |

Dinorvenlafaxine |

93413-77-5 | 100% | 25mg |

€225.00 | 2023-07-10 | |

| Alichem | A019118609-100g |

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol |

93413-77-5 | 95% | 100g |

$400.00 | 2023-08-31 | |

| Axon Medchem | 1726-5mg |

Dinorvenlafaxine |

93413-77-5 | 100% | 5mg |

€75.00 | 2025-03-06 | |

| A2B Chem LLC | AI66054-25g |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 97% | 25g |

$816.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D583276-25g |

1-(4-Methoxyphenyl)-2-aminoethyl cyclohexanol hydrochloride |

93413-77-5 | 98% | 25g |

$198 | 2025-02-25 | |

| Key Organics Ltd | SS-3413-0.5G |

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | >90% | 0.5g |

£385.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428296-100g |

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol |

93413-77-5 | 95+% | 100g |

¥2250.00 | 2024-04-24 | |

| A2B Chem LLC | AI66054-5mg |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 100% | 5mg |

$138.00 | 2024-07-18 | |

| A2B Chem LLC | AI66054-5g |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 97% | 5g |

$312.00 | 2024-04-19 |

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Copper, compd. with nickel Solvents: Methanol ; 8 h, 1.2 MPa, 45 °C

Riferimento

- Preparation of venlafaxine hydrochloride intermediate, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Aluminum chloride , Potassium borohydride Solvents: Tetrahydrofuran ; rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1

Riferimento

- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0.5 h, rt

1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt

1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C

1.4 Solvents: Water ; < 10 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt

1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5

1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt

1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C

1.4 Solvents: Water ; < 10 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt

1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5

Riferimento

- An improved process for the preparation of venlafaxine, India, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Ethanol , Water

Riferimento

- Preparation of 1-[α-(aminomethyl)benzyl]cycloalkanols, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 1,4-Dioxane ; 20 - 40 bar, rt

Riferimento

- Preparation of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, IP.com Journal, 2002, 2(8),

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrochloric acid , Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; cooled; 1 h, cooled

1.2 3 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C

1.2 3 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C

Riferimento

- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol formic acid salt, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 0 - 20 kg/cm2, rt → 40 °C; 7 - 12 h, 15 - 20 kg/cm2, 40 °C → 50 °C

Riferimento

- Process for the preparation of highly pure 1-[2-dimethylamino-(4-methoxyphenyl) ethyl]cyclohexanol hydrochloride, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium borohydride Catalysts: Nickel Solvents: Ethanol , Water ; 45 min, -15 - 70 °C

Riferimento

- Method for preparing amine from nitrile reduction, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt → -10 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt

Riferimento

- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as Venlafaxine intermediate, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: Nickel dichloride , Potassium borohydride Solvents: Ethanol , Water ; 2 h, -15 - 70 °C

Riferimento

- Process for preparation of amines by reduction of nitriles, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Hydrogen , Potassium borohydride Catalysts: Nickel Solvents: Ethanol ; 5 h, 1 MPa, 20 - 30 °C

Riferimento

- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as antidepressant drug venlafaxine hydrochloride intermediate, China, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium Solvents: Methanol ; 2 MPa

1.2 Reagents: Acetic acid ; pH 1

1.2 Reagents: Acetic acid ; pH 1

Riferimento

- Preparation of venlafaxine by using fixed bed hydrogenation equipment, China, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium bromide , Sodium borohydride Solvents: Dichloromethane , Water ; 2 h, rt

1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux

1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux

Riferimento

- Synthesis of venlafaxine hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 373-374

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 6 h, 3.5 bar, rt

Riferimento

- Process for preparation of O-desmethylvenlafaxine, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt

1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt

Riferimento

- Process for the preparation of phenethylamine derivatives using palladium-catalyzed hydrogenation as key step, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt

Riferimento

- A process for preparation of phenethylamine derivative, India, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, rt; 15 min, rt; reflux; reflux → rt

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Riferimento

- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: tert-Butanol , Water ; rt → 10 °C

1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C

1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C

Riferimento

- Catalytic hydrogenation process for the conversion of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol into 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol using Raney nickel and a C1-4 alcohol solvent, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Vitride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 8 h, rt

Riferimento

- Synthesis of Venlafaxine Hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2004, 35(10), 577-578

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Raw materials

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- Methanesulfonic acid

- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Preparation Products

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Letteratura correlata

-

Hanumantharayappa Bharathkumar,Chakrabhavi Dhananjaya Mohan,Shobith Rangappa,Taehee Kang,H. K. Keerthy,Julian E. Fuchs,Nam Hoon Kwon,Andreas Bender,Sunghoon Kim,Basappa,Kanchugarakoppal S. Rangappa Org. Biomol. Chem. 2015 13 9381

-

Yue Xing,Yaochun Yu,Yujie Men Environ. Sci.: Water Res. Technol. 2018 4 1412

93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl) Prodotti correlati

- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))

- 93413-44-6(S-Venlafaxine)

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 93413-69-5(D,L-Venlafaxine)

- 93413-46-8(R-Venlafaxine)

- 1246816-00-1(Ranolazine Bis(N-Oxide))

- 1951444-36-2(3,4-dimethylpiperidin-4-ol Hydrochloride)

- 2172237-50-0(2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1060356-40-2(N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]pyrazine-2-carboxamide)

- 1251388-74-5(2H-Pyran-4-propanoic acid, α-(aminomethyl)tetrahydro-, ethyl ester)

Fornitori consigliati

BIOOKE MICROELECTRONICS CO.,LTD

Membro d'oro

CN Fornitore

Reagenti

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

pengshengyue

Membro d'oro

CN Fornitore

Grosso

Suzhou Genelee Bio-Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso